5-[(azetidin-3-yloxy)methyl]-1,3-dimethyl-1H-pyrazole
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Overview
Description
5-[(azetidin-3-yloxy)methyl]-1,3-dimethyl-1H-pyrazole is a chemical compound with a unique structure that includes an azetidine ring and a pyrazole ring
Preparation Methods
The synthesis of 5-[(azetidin-3-yloxy)methyl]-1,3-dimethyl-1H-pyrazole typically involves the reaction of azetidine derivatives with pyrazole derivatives under specific conditions. One common synthetic route involves the reaction of 1,3-dimethyl-1H-pyrazole with azetidin-3-ylmethanol in the presence of a suitable catalyst. The reaction conditions often include a solvent such as dichloromethane and a base such as triethylamine . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
5-[(azetidin-3-yloxy)methyl]-1,3-dimethyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Scientific Research Applications
5-[(azetidin-3-yloxy)methyl]-1,3-dimethyl-1H-pyrazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 5-[(azetidin-3-yloxy)methyl]-1,3-dimethyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
5-[(azetidin-3-yloxy)methyl]-1,3-dimethyl-1H-pyrazole can be compared with other similar compounds, such as:
5-[(azetidin-3-yloxy)methyl]-3-methyl-1,2,4-oxadiazole: This compound has a similar azetidine moiety but differs in the heterocyclic ring structure.
5-[(azetidin-3-yloxy)methyl]-3-cyclopropyl-1,2,4-oxadiazole: Another similar compound with a different substituent on the oxadiazole ring.
Properties
Molecular Formula |
C9H15N3O |
---|---|
Molecular Weight |
181.23 g/mol |
IUPAC Name |
5-(azetidin-3-yloxymethyl)-1,3-dimethylpyrazole |
InChI |
InChI=1S/C9H15N3O/c1-7-3-8(12(2)11-7)6-13-9-4-10-5-9/h3,9-10H,4-6H2,1-2H3 |
InChI Key |
KFHNEEHNJVOMDP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)COC2CNC2)C |
Origin of Product |
United States |
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